molecular formula C8H10N2O2 B2893065 Methyl 6-amino-4-methylnicotinate CAS No. 179555-12-5

Methyl 6-amino-4-methylnicotinate

Cat. No. B2893065
CAS RN: 179555-12-5
M. Wt: 166.18
InChI Key: PRFJNCHHLJFFSN-UHFFFAOYSA-N
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Description

“Methyl 6-amino-4-methylnicotinate” is a chemical compound with the CAS Number: 179555-12-5 . It has a molecular weight of 166.18 . The IUPAC name for this compound is methyl 6-amino-4-methylnicotinate .


Molecular Structure Analysis

The InChI code for “Methyl 6-amino-4-methylnicotinate” is 1S/C8H10N2O2/c1-5-3-7 (9)10-4-6 (5)8 (11)12-2/h3-4H,1-2H3, (H2,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 6-amino-4-methylnicotinate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety and Hazards

“Methyl 6-amino-4-methylnicotinate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

“Methyl 6-amino-4-methylnicotinate” is currently available for research use only . Its future applications will depend on the outcomes of ongoing and future research studies.

Mechanism of Action

Target of Action

Methyl 6-amino-4-methylnicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .

Mode of Action

While the exact mode of action of Methyl 6-amino-4-methylnicotinate is not fully understood, it is thought to be similar to that of niacin and its derivatives. Niacin acts as an agonist for its receptors, triggering a cascade of intracellular events. This includes the inhibition of cyclic adenosine monophosphate (cAMP) production, leading to decreased lipolysis in adipose tissue and reduced free fatty acid levels in the plasma .

Biochemical Pathways

The activation of niacin receptors leads to the modulation of several biochemical pathways. One of the key pathways is the adenylate cyclase pathway, which is inhibited upon niacin binding. This results in decreased cAMP levels, leading to reduced protein kinase A (PKA) activity. PKA inhibition suppresses hormone-sensitive lipase, reducing the breakdown of triglycerides in adipose tissue .

Pharmacokinetics

These metabolites are then excreted in the urine .

Result of Action

The activation of niacin receptors by Methyl 6-amino-4-methylnicotinate can lead to various cellular effects. The most notable is the reduction in lipolysis in adipose tissue, leading to decreased levels of free fatty acids in the plasma. This can have beneficial effects in conditions characterized by elevated free fatty acid levels, such as hyperlipidemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-amino-4-methylnicotinate. Factors such as pH, temperature, and the presence of other substances can affect its stability and absorption. Furthermore, individual factors such as age, sex, genetic factors, and health status can influence its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

methyl 6-amino-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFJNCHHLJFFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-4-methylnicotinate

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-carboxy-4-methylpyridine (100 mg, 0.657 mmol) in 7:3 benzene-methanol (4 mL) was treated with (trimethylsilyl)diazomethane (2M solution in hexanes, 0.33 mL, 0.66 mmol). The mixture was evaporated and the residue chromatographed on silica gel eluting with 25% acetone/hexane to afford pure title compound; yield 88 mg (81%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

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